N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride
Description
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS: 437718-20-2) is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked to a pentylamine chain via a sulfonamide group. It is widely used as an intermediate in organic synthesis and pharmaceutical research due to its reactive amine and sulfonamide functionalities . The compound is commercially available as a high-purity industrial-grade chemical (99% content) and is typically packaged in 25 kg cardboard drums . Its structural features, including the electron-withdrawing nitro group and flexible alkyl chain, make it a versatile building block for modifying solubility, reactivity, and biological activity in drug discovery pipelines.
Properties
IUPAC Name |
N-(5-aminopentyl)-2-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S.ClH/c12-8-4-1-5-9-13-19(17,18)11-7-3-2-6-10(11)14(15)16;/h2-3,6-7,13H,1,4-5,8-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKSPTYZQTIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474876 | |
| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437718-20-2 | |
| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of 5-Aminopentan-1-ol
To achieve regioselective sulfonylation, the primary amine of 5-aminopentan-1-ol is protected using Boc protection:
- Procedure : Di-tert-butyl dicarbonate is added to 5-aminopentan-1-ol in dichloromethane with triethylamine at room temperature for 3 hours.
- Outcome : Formation of N-Boc-5-aminopentan-1-ol with yields around 90% and characterized by NMR and HRMS confirming structure.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | Room temp, 3 h | ~92 | Protects amine for selective reaction |
Deprotection and Formation of Hydrochloride Salt
- After sulfonylation, the Boc group is removed typically using trifluoroacetic acid (TFA) in dichloromethane.
- The resulting free amine is then converted into the hydrochloride salt by treatment with hydrochloric acid or HCl gas in an organic solvent.
- This step improves compound stability and handling.
Alternative Synthetic Routes and Reduction Steps
- Literature on related sulfonamide derivatives indicates that 2-nitrobenzenesulfonyl chloride can be prepared via chlorination of o-nitrophenyl sulfide using chlorine gas in formic acid at 40 °C for 3 hours, with yields up to 97.5%.
- Reduction of nitro groups to amines is commonly achieved using catalytic hydrogenation or iron powder reduction in polar solvents such as methanol/water mixtures at 40–80 °C.
- For example, iron powder reduction of 5-chloro-2-nitrobenzenesulfonamide yields the corresponding 5-chloro-2-aminobenzenesulfonamide with high purity and yield under mild conditions.
Summary Table of Preparation Steps
Research Findings and Analysis
- The use of Boc protection on 5-aminopentan-1-ol is critical to achieve regioselective sulfonylation without side reactions involving the hydroxyl group or multiple amines.
- The sulfonylation step is generally high-yielding and can be optimized by choice of solvent and temperature.
- Deprotection with TFA is mild and efficient, avoiding degradation of sensitive nitro groups.
- Formation of the hydrochloride salt enhances the compound’s crystallinity, purity, and stability, facilitating downstream applications.
- Reduction of the nitro group to an amine (if required) can be performed under mild conditions using iron powder, which is cost-effective and environmentally benign compared to catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-(5-Aminopentyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(5-Aminopentyl)-2-nitrosobenzenesulfonamide or N-(5-Aminopentyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride serves as a versatile building block in organic synthesis. It is often utilized to create more complex molecules through various chemical transformations.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its ability to interact with biological targets makes it valuable for understanding cellular processes and mechanisms .
Medicine
- Therapeutic Applications : Research has explored the compound's potential as an antimicrobial agent. Its biological activity suggests that it may inhibit certain bacterial growth, making it a candidate for drug development against infections .
- Antiviral and Anticancer Properties : Studies indicate that this compound exhibits antiviral and anticancer effects. Its mechanism of action involves the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic benefits .
Industry
- Specialty Chemicals : The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial applications.
Case Studies and Research Findings
Recent studies have documented the compound's efficacy in different applications:
- A study highlighted its use as an antimicrobial agent, demonstrating significant inhibitory effects against several strains of bacteria .
- Another investigation focused on its role as a biochemical probe, revealing insights into enzyme kinetics and protein interactions that could inform drug design strategies .
Mechanism of Action
The mechanism of action of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can bind to enzymes or proteins, potentially inhibiting their activity. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Variation in Alkyl Chain Length
Compounds with analogous structures but differing alkyl chain lengths exhibit distinct physicochemical and biological properties:
Key Findings :
Aromatic Group Modifications
Substitution of the benzene ring with bulkier or electron-deficient aromatic systems alters solubility and binding affinity:
Key Findings :
- The naphthalene derivative exhibits higher molecular weight and reduced aqueous solubility compared to the benzene-based compound, likely due to increased hydrophobicity .
- The nitro group (-NO₂) in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the chloro (-Cl) substituent in the naphthalene analog may improve binding to hydrophobic protein pockets .
Functional Group Differences
Replacement of the sulfonamide group with carboxamide or other functionalities impacts electronic properties and biological activity:
Key Findings :
- Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15), influencing their reactivity in deprotection reactions during multi-step syntheses .
- Carboxamide derivatives, such as the pyridoindole-based compound, are often prioritized in drug discovery for their ability to form hydrogen bonds with biological targets .
Substituent Effects on Aromatic Rings
Electron-withdrawing vs. electron-donating substituents modulate electronic properties:
Biological Activity
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in antiviral and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for conferring a range of biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Activities
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamide derivatives. For instance, compounds containing sulfonamide groups have shown efficacy against viruses such as Chikungunya virus (CHIKV) and influenza. In vitro assays indicated that certain derivatives exhibited significant inhibitory effects on viral replication, with some compounds achieving over 70% inhibition at specific concentrations .
2. Anticancer Properties
Sulfonamide compounds have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. Studies have demonstrated that sulfonamide derivatives can modulate pathways involved in tumor growth, leading to reduced viability of cancer cells in vitro .
3. Other Biological Activities
Beyond antiviral and anticancer effects, this compound has been associated with other biological activities, including antimicrobial and anti-inflammatory effects. These properties are attributed to the compound's ability to interfere with bacterial cell wall synthesis and modulate inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Study : A study on naphthoquinone derivatives containing sulfonamide groups demonstrated potent activity against CHIKV. The synthesized compounds were screened for cytotoxicity and antiviral efficacy, revealing several candidates with promising results .
- Anticancer Research : Research focusing on the inhibition of Raf protein kinases showed that sulfonamide compounds could effectively reduce tumor cell viability in various cancer models. This highlights their potential as therapeutic agents in oncology .
- Broad Spectrum Activity : Another investigation into the biological properties of sulfonamides indicated their effectiveness against a range of pathogens and inflammatory conditions, showcasing their versatility as therapeutic agents .
Data Summary
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride?
The compound is synthesized via sulfonamide bond formation. A typical approach involves reacting 2-nitrobenzenesulfonyl chloride with 5-aminopentylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine). The free amine is then protonated with hydrochloric acid to yield the hydrochloride salt. Structural analogs in sulfonamide chemistry emphasize the importance of stoichiometric control and inert atmospheres to minimize side reactions like over-sulfonylation . Purity is validated via HPLC or NMR, with commercial sources confirming a molecular weight of 377.33 g/mol (C₁₆H₂₂Cl₂N₂O₂S) .
Q. What analytical techniques are critical for structural validation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and SHELXS (for solution) are widely used for crystallographic analysis . Complementary techniques include:
- NMR spectroscopy : To verify proton environments (e.g., aromatic sulfonamide protons at δ 8.0–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation.
- Elemental analysis : To validate C, H, N, S, and Cl content.
Discrepancies in bond angles or torsion parameters should be cross-checked using structure-validation tools like PLATON .
Q. Which biological targets are associated with this compound, and how is activity assessed?
This compound acts as a calmodulin (CaM) antagonist , inhibiting CaM-dependent enzymes such as cAMP phosphodiesterase. Activity is typically quantified via:
- Fluorescence polarization assays : Using fluorescein-labeled CaM to measure binding affinity.
- Enzyme inhibition assays : Monitoring phosphodiesterase activity spectrophotometrically .
Dose-response curves (IC₅₀ values) and selectivity profiles against related proteins (e.g., troponin C) are essential to confirm specificity .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in:
- Purity : Commercial batches (e.g., ≥95% purity by HPLC) must be verified independently .
- Assay conditions : Buffer pH, ionic strength, and temperature can alter CaM-binding kinetics. Standardize protocols using reference inhibitors like W-7 hydrochloride .
- Structural polymorphisms : Different crystal forms (e.g., solvates or hydrates) may influence solubility and bioactivity. SC-XRD and DSC (differential scanning calorimetry) can identify polymorphic states .
Q. What strategies improve solubility and stability in pharmacological applications?
- Salt selection : The hydrochloride form enhances aqueous solubility compared to the free base.
- Co-solvents : Use DMSO or cyclodextrins for in vitro assays, ensuring compatibility with biological systems.
- pH adjustment : Buffers near physiological pH (7.4) prevent precipitation. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .
Q. How do structural modifications influence calmodulin binding affinity?
Comparative studies with analogs (e.g., chloro- or fluoro-substituted sulfonamides) reveal key structure-activity relationships (SAR):
- Nitro group positioning : Ortho-nitro substitution (as in this compound) enhances electron-withdrawing effects, strengthening sulfonamide-CaM interactions.
- Alkyl chain length : A 5-aminopentyl linker optimizes spatial alignment with CaM’s hydrophobic pockets.
Molecular docking (e.g., using AutoDock Vina) and mutagenesis studies validate binding residues (e.g., Met144, Phe92) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
